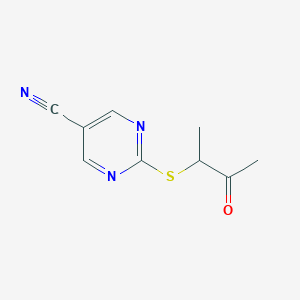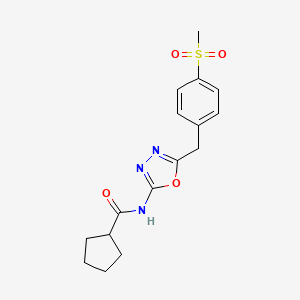![molecular formula C14H11N7O2S B2755476 2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide CAS No. 1904020-85-4](/img/structure/B2755476.png)
2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
Triazoles can be synthesized through a variety of methods. One common method involves the reaction of organic azides with alkynes, a process known as the Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of triazoles consists of a five-membered ring containing two carbon atoms and three nitrogen atoms . This structure allows triazoles to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo N-alkylation and N-arylation .Physical And Chemical Properties Analysis
Triazoles are generally stable compounds. They have the ability to form hydrogen bonds, which can make them useful in medicinal chemistry .Scientific Research Applications
Synthesis and Chemical Properties
A novel approach for the synthesis of imidazo and triazolopyridines from dithioesters has been developed, highlighting efficient methods for producing related compounds with good to excellent yields. This research emphasizes the versatility and efficiency of desulfurative cyclization for generating such compounds under mild conditions and short reaction times, offering operational simplicity and high yields (A. Ramesha et al., 2016).
Antimicrobial and Antitumor Activities
Research has been conducted on the antimicrobial evaluation of new thienopyrimidine derivatives, indicating the potential of these compounds for medical applications due to their pronounced antimicrobial activity. The study underscores the importance of heterocyclic compounds in developing new antimicrobial agents (M. Bhuiyan et al., 2006).
Furthermore, the antitumor activity of imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one derivatives, with a focus on a specific compound (CCRG 81045), has been extensively studied. This compound demonstrated good activity against various murine tumors, presenting itself as a promising candidate for cancer treatment. The research also delves into the pharmacokinetics of this compound in mice, contributing valuable insights into its potential therapeutic applications (M. Stevens et al., 1987).
Biological and Medicinal Exploration
The improvement of synthetic routes towards various heterocyclic systems, including thiophene, oxazole, triazole, and pyrimidine, for their biological and medicinal exploration has been a significant area of research. This work highlights the utility of certain intermediates for synthesizing these systems, emphasizing their relevance in drug discovery and development (M. Salem et al., 2021).
Insecticidal Applications
A study on the synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, indicates the diverse applications of such compounds. The research provides insights into the toxicological, biochemical parameters, and biological aspects of these compounds, showing their effectiveness as insecticidal agents (Nanees N. Soliman et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-dihydroimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S/c22-13(10-5-16-14(23)17-10)15-6-12-19-18-11-2-1-9(20-21(11)12)8-3-4-24-7-8/h1-5,7H,6H2,(H,15,22)(H2,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWZWUAVXNIQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNC(=O)C4=CNC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)

![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)








![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)
